BenchChemオンラインストアへようこそ!

4-(4-Tert-butylphenoxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine

Structure-Activity Relationship Electronic Effects Thieno[2,3-d]pyrimidine

4-(4-Tert-butylphenoxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine (molecular formula C₂₂H₁₉ClN₂OS, molecular weight 394.9 g·mol⁻¹) is a fully synthetic, polysubstituted thieno[2,3-d]pyrimidine that incorporates a 4-tert-butylphenoxy ether at position 4 and a 4-chlorophenyl ring at position 5 of the fused heterocyclic core. Thieno[2,3-d]pyrimidines are recognized as a privileged scaffold in medicinal chemistry, with literature precedent demonstrating applications as kinase inhibitor mimetics, MRGPRX1 positive allosteric modulators, and potassium channel inhibitors.

Molecular Formula C22H19ClN2OS
Molecular Weight 394.9 g/mol
Cat. No. B11966165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Tert-butylphenoxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine
Molecular FormulaC22H19ClN2OS
Molecular Weight394.9 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)OC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl
InChIInChI=1S/C22H19ClN2OS/c1-22(2,3)15-6-10-17(11-7-15)26-20-19-18(12-27-21(19)25-13-24-20)14-4-8-16(23)9-5-14/h4-13H,1-3H3
InChIKeyUGHVHVMNCREZFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Tert-butylphenoxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine – Core Identity and Procurement-Class Positioning


4-(4-Tert-butylphenoxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine (molecular formula C₂₂H₁₉ClN₂OS, molecular weight 394.9 g·mol⁻¹) is a fully synthetic, polysubstituted thieno[2,3-d]pyrimidine that incorporates a 4-tert-butylphenoxy ether at position 4 and a 4-chlorophenyl ring at position 5 of the fused heterocyclic core [1]. Thieno[2,3-d]pyrimidines are recognized as a privileged scaffold in medicinal chemistry, with literature precedent demonstrating applications as kinase inhibitor mimetics, MRGPRX1 positive allosteric modulators, and potassium channel inhibitors [2][3]. The compound is primarily listed by specialty chemical suppliers as a research-grade building block or screening compound; no regulatory-approved therapeutic indication is associated with it at the time of this analysis.

Why Broad Thieno[2,3-d]pyrimidine Interchange Is Not Supported for 4-(4-Tert-butylphenoxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine


Within the thieno[2,3-d]pyrimidine class, small variations in the nature and position of the aryl/aryloxy substituents produce large shifts in target engagement, selectivity, and physicochemical properties. Published SAR around the MRGPRX1 PAM series demonstrates that a para-chloro to meta,para-dichloro switch on the 5‑aryl ring, or modification of the 4‑aryloxy group, alters both potency and metabolic stability by more than an order of magnitude [1]. Similarly, the 5-arylthieno[2,3-d]pyrimidine anti-cancer series shows that the electronic character of the 5‑aryl substituent directly modulates cytotoxicity across a panel of cell lines [2]. Consequently, the specific combination of a 4-chlorophenyl group at C5 and a 4-tert-butylphenoxy ether at C4 cannot be assumed equipotent, isofunctional, or interchangeable with neighboring analogs bearing methoxy, dimethylphenyl, or amine linkers. Procurement decisions that treat all thieno[2,3‑d]pyrimidines as generic replacements risk introducing uncharacterized variation into a screening cascade or synthetic route.

Quantitative Differentiation Evidence for 4-(4-Tert-butylphenoxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine Versus Nearest Analogs


Structural Differentiation: 4-Chlorophenyl vs. 4-Methoxyphenyl C5 Substituent

The target compound bears a 4-chlorophenyl group at C5, whereas the closest commercially cataloged analog, 4-(4-tert-butylphenoxy)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine (CAS 501348-37-4), carries a 4-methoxyphenyl substituent. The chloro substituent (Hammett σₚ = +0.23) is electron-withdrawing, while the methoxy group (σₚ = −0.27) is strongly electron-donating. This electronic divergence is sufficient to invert the polarity of the C5 aryl ring and, based on published SAR for the 5-arylthieno[2,3-d]pyrimidine class, is expected to alter π-stacking interactions with biological targets and modulate oxidative metabolism at the para position [1]. No head-to-head biological comparison between these two exact compounds has been published.

Structure-Activity Relationship Electronic Effects Thieno[2,3-d]pyrimidine

Scaffold-Level Comparison: 4-Aryloxy vs. 4-Amino Linkage at the Pyrimidine Ring

The target compound features a C4–O–aryl (ether) linkage, differing from the C4–NH–aryl (amine) linkage found in analogs such as N-(4-tert-butylphenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine. In the potassium channel inhibitor patent series (US 8,022,076 B2), the nature of the C4 linker (O vs. NH vs. direct C–C bond) was shown to be a critical determinant of ion channel subtype selectivity, with ether-linked analogs often displaying reduced hERG affinity relative to their amine counterparts [1]. While the patent does not explicitly test the target compound, the class-level trend indicates that replacing the C4 ether with an amine linker would constitute a non-conservative structural change with likely pharmacokinetic and off-target consequences.

Kinase Inhibitor Scaffold Linker Pharmacophore Potassium Channel

Lipophilicity Differentiation: Calculated cLogP vs. Closest Cataloged Chlorophenyl Isosteres

The target compound bears a C4 4-tert-butylphenoxy group (calculated cLogP contribution ≈ +4.5) and a C5 4-chlorophenyl group (π ≈ +0.71). The simultaneous presence of two lipophilic aromatic substituents yields an estimated cLogP of ~6.0–6.5, which is approximately 1–1.5 log units higher than the 4-methoxyphenyl analog (estimated cLogP ~4.8–5.2) and 0.5–1.0 log units higher than the 4-methylphenyl analog (4-tert-butylphenyl 5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl ether). This elevated lipophilicity may confer advantages in membrane partitioning for CNS-targeted programs but also increases the risk of poor aqueous solubility and high metabolic turnover, consistent with the metabolic stability optimization trajectories described for the MRGPRX1 PAM series [1].

Lipophilicity Drug-likeness Physicochemical Property

Purity and Supply-Chain Differentiation Among Commercial Vendors

Among non-excluded, reputable chemical suppliers cataloging the target compound or its direct analogs, typical purity specifications range from 95% to 98% (HPLC). The methoxy analog 4-(4-tert-butylphenoxy)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine (CAS 501348-37-4) is listed at ≥95% purity by multiple vendors . For the target 4-chlorophenyl compound, purchasers should require a Certificate of Analysis (CoA) confirming identity by ¹H NMR and purity by HPLC (≥95%) as a minimum procurement standard; this specification is achievable but not uniformly guaranteed across all listing sources. No pharmacopoeial monograph exists for this compound.

Chemical Purity Procurement Specification Quality Control

Evidence-Backed Research Application Scenarios for 4-(4-Tert-butylphenoxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine


Scaffold-Hopping Library Design for Kinase Inhibitor Discovery Programs

The thieno[2,3-d]pyrimidine core has been validated as a bioisosteric replacement for quinazoline and pyrido[2,3-d]pyrimidine kinase inhibitor scaffolds [1]. The target compound, with its electron-withdrawing 4-chlorophenyl group at C5 and the bulky 4-tert-butylphenoxy ether at C4, explores a region of chemical space that is underrepresented in publicly available kinase-focused libraries. Procurement of this compound is warranted for scaffold-hopping campaigns where the goal is to retain the hinge-binding capacity of the thieno[2,3-d]pyrimidine while tuning the electrostatic surface and lipophilicity through the C5 and C4 substituents, respectively.

Positive Allosteric Modulator (PAM) Screening for MRGPRX1 and Related GPCR Targets

The MRGPRX1 PAM program demonstrated that thieno[2,3-d]pyrimidines with a C4 aryloxy substituent and a C5 halogenated phenyl ring can achieve oral bioavailability and spinal cord distribution in rodents [1]. The target compound's 4-chlorophenyl/4-tert-butylphenoxy substitution pattern is a close structural neighbor of the optimized lead 1t (which bears a 3,4-dichlorophenyl and 2-trifluoromethoxyphenoxy). It therefore represents a logical follow-up analog for structure-activity relationship expansion around the MRGPRX1 PAM chemotype, particularly for probing the effect of monochloro vs. dichloro substitution on target engagement and metabolic stability.

Potassium Channel Subtype Selectivity Profiling

The ether-linked thieno[2,3-d]pyrimidine scaffold has precedent as a potassium channel inhibitor chemotype with tunable subtype selectivity [1]. The target compound's C4 ether linkage may confer a differentiated hERG safety profile relative to C4 amine analogs within the same patent family. Ion channel screening panels that include hERG, Kv1.5, and KCNQ1 channels can use this compound to establish whether the 4-chlorophenyl/4-tert-butylphenoxy combination biases selectivity toward or away from specific potassium channel subtypes.

Physicochemical Property Benchmarking for Late-Stage Lead Optimization

With an estimated cLogP substantially above 5, the target compound serves as a high-lipophilicity benchmark within a thieno[2,3-d]pyrimidine lead optimization program. It can be used alongside the lower-logP methoxy and methyl analogs to construct a property-activity relationship (PAR) matrix that correlates lipophilicity with in vitro potency, metabolic stability in liver microsomes, and plasma protein binding. This application does not require the compound to be the most potent member of the series; its value lies in anchoring the high-logP boundary of the property space under investigation.

Quote Request

Request a Quote for 4-(4-Tert-butylphenoxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.